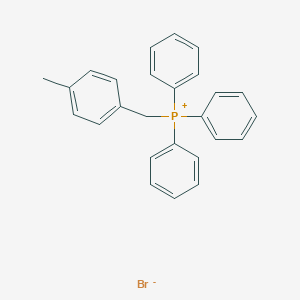![molecular formula C14H14N2O5 B044588 (2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester CAS No. 112283-39-3](/img/structure/B44588.png)
(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester, also known as CNB-001, is a novel compound that has gained significant attention in the field of neuroscience research. CNB-001 is a derivative of the natural compound anatabine, which is found in plants such as tobacco and eggplant.
Mechanism Of Action
The mechanism of action of (2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the NF-κB and Nrf2 pathways. (2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, enhance neuronal survival and function, and improve cognitive function in animal models of neurodegenerative diseases. (2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has also been shown to have cardiovascular protective effects, such as reducing blood pressure and improving endothelial function.
Advantages And Limitations For Lab Experiments
One advantage of (2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester is its relatively simple synthesis method, which makes it a cost-effective compound for lab experiments. Another advantage is its potential neuroprotective and anti-inflammatory effects, which make it a promising compound for the development of new therapies for neurodegenerative diseases. However, one limitation of (2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on (2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester. One direction is to further investigate its mechanism of action and its effects on various signaling pathways. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and cancer. Additionally, the development of new (2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester derivatives with improved solubility and efficacy may be a promising avenue for future research.
Synthesis Methods
The synthesis of (2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester involves the reaction of anatabine with nitrobenzyl bromide in the presence of a base. The resulting product is then purified by column chromatography. The yield of (2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester is approximately 50%, making it a relatively efficient synthesis method.
Scientific Research Applications
(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has been extensively studied for its potential neuroprotective and anti-inflammatory effects. It has been shown to have a protective effect on neurons in various in vitro and in vivo models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has also been shown to have anti-inflammatory effects in animal models of multiple sclerosis and traumatic brain injury.
properties
CAS RN |
112283-39-3 |
|---|---|
Product Name |
(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester |
Molecular Formula |
C14H14N2O5 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H14N2O5/c17-13-7-11-5-6-12(15(11)13)14(18)21-8-9-1-3-10(4-2-9)16(19)20/h1-4,11-12H,5-8H2/t11-,12-/m1/s1 |
InChI Key |
PLSFYPSJISYVHT-VXGBXAGGSA-N |
Isomeric SMILES |
C1C[C@@H](N2[C@H]1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1CC(N2C1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC(N2C1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
synonyms |
(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



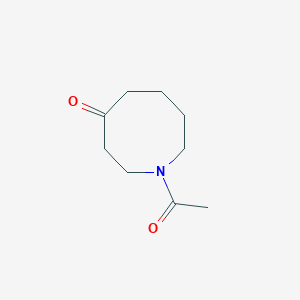
![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)
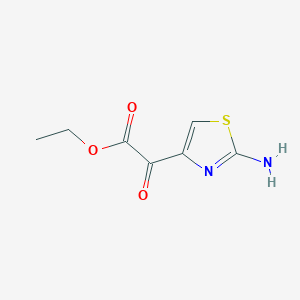
![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)
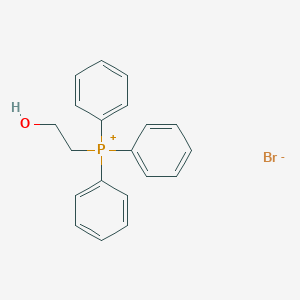
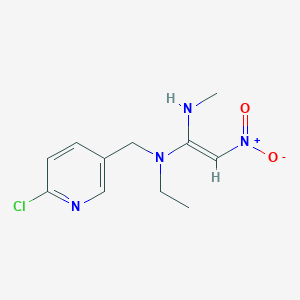
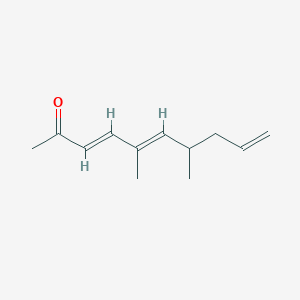

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)
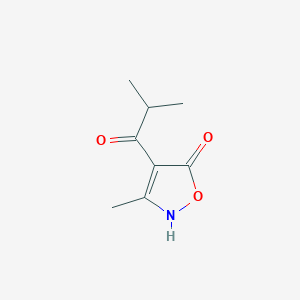
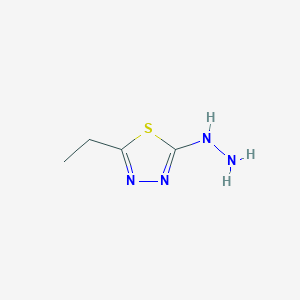
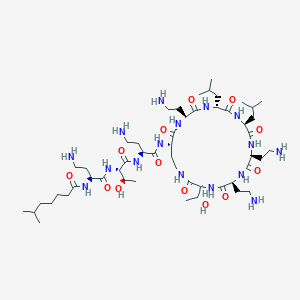
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid](/img/structure/B44535.png)
